BenchChemオンラインストアへようこそ!

ML348

Acyl-protein thioesterase S-palmitoylation Isoform selectivity

ML348 (GNF-Pf-1127) is the definitive APT1-selective inhibitor for deconvoluting isoform-specific S-palmitoylation biology. With >14-fold selectivity over APT2 and >95% cellular target engagement at 5 μM, it eliminates off-target confounding seen with dual inhibitors. Demonstrated brain penetrance (~50% inhibition at 50 mg/kg i.p.) and functional rescue in HD models make it the benchmark APT1 probe for CNS and oncology target validation. Choose high-purity ≥98% ML348 for reproducible, publication-grade results.

Molecular Formula C18H17ClF3N3O3
Molecular Weight 415.8 g/mol
CAS No. 899713-86-1
Cat. No. B1676650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML348
CAS899713-86-1
SynonymsML348;  ML-348;  ML 348;  CID 3238952;  SID 160654487.
Molecular FormulaC18H17ClF3N3O3
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3
InChIInChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26)
InChIKeyOXKNHBBDOIMFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML348 (CAS 899713-86-1): A Quantitative Selectivity Profile for APT1/LYPLA1 Inhibition


ML348 (GNF-Pf-1127; CAS 899713-86-1) is a substrate-competitive, reversible small-molecule inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1), with an IC50 of 210 nM and a Ki of 280–300 nM against the purified enzyme [1]. It exhibits >14-fold selectivity over the closely related isoform APT2/LYPLA2 (IC50 >3,000 nM; Ki >10 μM) and demonstrates negligible activity against a panel of 20–30 other serine hydrolases [1]. Structurally, the trifluoromethyl group of ML348 positions above the catalytic triad in APT1, a binding mode distinct from the APT2-selective inhibitor ML349, which engages the active site via water-mediated hydrogen bonds [2]. This differential isoform engagement establishes ML348 as a precision tool for dissecting APT1-specific biology in S-palmitoylation pathways.

Why APT1/LYPLA1 Inhibitors Cannot Be Interchanged: The Case for ML348's Isoform Selectivity


Acyl-protein thioesterases 1 and 2 (APT1/LYPLA1 and APT2/LYPLA2) are structurally homologous depalmitoylating enzymes that share ~64% sequence identity, yet they regulate distinct subsets of S-palmitoylated proteins and exhibit non-redundant cellular functions [1]. Pan-APT inhibitors or dual APT1/APT2 tool compounds such as ML211 [2] and Palmostatin B obscure isoform-specific biology, confounding interpretation of depalmitoylation-dependent phenotypes in oncogenic signaling (e.g., HRAS, NRAS), neuronal trafficking, and immune receptor regulation [3][4]. The orthogonal selectivity of ML348 (APT1-selective) and ML349 (APT2-selective) enables precise deconvolution of isoform-specific contributions [1][5]. Substituting ML348 with a less selective analog introduces off-target APT2 inhibition, directly compromising experimental resolution in studies requiring APT1-specific target engagement.

ML348 (CAS 899713-86-1) Differential Evidence Guide: Quantified Advantages Over Comparators


Isoform Selectivity: ML348 Exhibits >14-Fold APT1 Over APT2 Selectivity Versus ML349's Inverse Profile

ML348 is a potent APT1/LYPLA1 inhibitor (IC50 = 210 nM; Ki = 280–300 nM) with minimal activity against APT2/LYPLA2 (IC50 >3,000 nM; Ki >10 μM), yielding >14-fold selectivity [1]. In contrast, the analog ML349 exhibits the inverse selectivity profile, preferentially inhibiting APT2 (IC50 = 144 nM) over APT1 (IC50 >3,000 nM) [2][3]. This orthogonal selectivity is structurally validated by co-crystal structures showing ML348 binding above the APT1 catalytic triad while ML349 forms water-mediated hydrogen bonds in the APT2 active site [4].

Acyl-protein thioesterase S-palmitoylation Isoform selectivity

Broad Serine Hydrolase Selectivity: ML348 Demonstrates Minimal Off-Target Activity Across 20–30 Enzymes

In competitive activity-based protein profiling (ABPP) against a panel of over 20 serine hydrolases, ML348 exhibits IC50 values exceeding 10,000 nM (>10 μM) for all tested non-APT1 enzymes, including APT2 [1]. This contrasts with dual inhibitors like ML211, which show potent inhibition of both APT1 and APT2, and with less selective tool compounds that may engage additional serine hydrolase targets. The narrow target engagement profile of ML348 reduces the likelihood of polypharmacology confounding cellular phenotype interpretation [2].

Chemical proteomics Off-target profiling Serine hydrolase

Cellular Target Engagement: >95% APT1 Inhibition in Cultured Cells Without Affecting APT2

Treatment of HEK293T cells and mouse T cells with ML348 at 5 μM for 4 hours achieves >95% inhibition of cellular APT1 activity, as quantified by competitive ABPP with serine hydrolase-directed probes . Critically, under identical conditions, APT2 activity remains unaffected, and no significant inhibition of >15 other cellular serine hydrolases is detected . This high level of cellular engagement contrasts with ML211, which inhibits both isoforms, and with ML349, which selectively inhibits APT2 rather than APT1 [1].

Cellular target engagement In situ inhibition Chemical biology

In Vivo Target Engagement: >90% APT1 Inhibition in Peripheral Tissues and ~50% in Brain Following Systemic Administration

Intraperitoneal administration of ML348 at 50 mg/kg to mice achieves >90% inhibition of APT1 activity in lung, heart, and kidney tissues at 4 hours post-dose, with ~50% inhibition in brain tissue, as measured by competitive ABPP . This tissue distribution profile confirms brain penetrance sufficient for CNS target modulation while maintaining robust peripheral APT1 engagement. Pharmacokinetic analysis in brain tissue confirms sustained compound levels consistent with pharmacodynamic effects [1]. In contrast, many APT1 tool compounds lack validated in vivo target engagement data or exhibit limited brain exposure.

In vivo pharmacology Blood-brain barrier penetration Pharmacodynamics

Functional Rescue in Neurodegenerative Disease Model: ML348 Restores Palmitoylation and Behavior in Huntington's Disease Mice

In CAG140 Huntington's disease (HD) knock-in mice, chronic ML348 treatment restores brain palmitoylation levels to wild-type levels, reverses mutant huntingtin nuclear accumulation, improves motor coordination (reduced error score on ladder test: H3 = 17.07, P = 0.0007), and ameliorates anxio-depressive behaviors [1]. Quantification of PSD95/VGLUT1 synaptic puncta shows significant restoration (F3,140 = 3.65, P < 0.05) [1]. This disease-relevant functional rescue distinguishes ML348 from other APT1 tool compounds lacking in vivo efficacy validation in complex disease models. The isoform specificity of ML348 is critical, as dual APT1/APT2 inhibition may produce distinct or opposing effects on neuronal palmitoylation dynamics.

Huntington's disease Neurodegeneration Palmitoylation

ML348 (CAS 899713-86-1) Application Scenarios Based on Quantitative Differentiation Evidence


Dissecting APT1-Specific Functions in Ras-Driven Oncogenic Signaling

In studies requiring deconvolution of APT1 versus APT2 contributions to Ras palmitoylation and oncogenic trafficking, ML348 provides isoform-specific inhibition (IC50 = 210 nM for APT1; >3,000 nM for APT2) without confounding APT2 engagement [1]. This contrasts with dual inhibitors like ML211 or Palmostatin B, which obscure isoform-specific phenotypes. The validated cellular target engagement of >95% APT1 inhibition at 5 μM in HEK293T cells ensures robust pathway modulation in oncogenic Ras signaling assays, including HRAS and NRAS membrane localization studies. The >14-fold selectivity window enables dose-response experiments that cleanly separate APT1-dependent from APT2-dependent effects, a distinction critical for target validation in RAS mutant cancers where the two isoforms may exert opposing or non-overlapping functions [2].

Investigating Neuronal S-Palmitoylation Dynamics and Synaptic Homeostasis in CNS Disorders

ML348 is uniquely suited for CNS applications requiring APT1 inhibition due to its demonstrated brain penetrance (~50% APT1 inhibition in brain at 50 mg/kg i.p.) and functional rescue in Huntington's disease models [1]. In HD knock-in mice, ML348 restores brain palmitoylation to wild-type levels, reverses synaptic deficits (quantified PSD95/VGLUT1 puncta restoration: F3,140 = 3.65, P < 0.05), and improves motor and behavioral outcomes [1]. This in vivo efficacy data, combined with minimal off-target serine hydrolase activity , positions ML348 as a reference APT1 inhibitor for studies of protein palmitoylation in synaptic plasticity, axonal transport, and neurodegeneration. The orthogonal selectivity relative to ML349 (APT2-selective) [2] allows parallel use of both probes to dissect isoform-specific roles in neuronal palmitoylation cycles.

Validating APT1 as a Target in Triple-Negative Breast Cancer Proliferation

In MDA-MB-468 triple-negative breast cancer (TNBC) cells, ML348 treatment increases S-acylation of nuclear and mitochondrial proteins without altering global acylation, and reduces cell proliferation through cytostatic growth arrest rather than apoptosis induction [1]. The isoform selectivity of ML348 ensures that observed anti-proliferative effects can be attributed specifically to APT1 inhibition rather than off-target APT2 modulation, which may produce distinct cellular outcomes in NRAS mutant contexts . The >14-fold selectivity margin [2] provides a clean pharmacological tool for target engagement studies in TNBC, supporting the evaluation of APT1 as a potential therapeutic node in breast cancer subtypes characterized by aberrant S-palmitoylation signaling.

Establishing APT1-Specific Positive Controls in Chemical Proteomics and ABPP Workflows

ML348 serves as an ideal positive control compound for competitive activity-based protein profiling (ABPP) experiments aimed at mapping APT1 target engagement in complex proteomes. Its narrow selectivity profile (IC50 >10 μM for >20 serine hydrolases) [1] minimizes cross-reactivity with other ABPP probe-reactive enzymes, ensuring that observed signal reduction in gel-based or MS-based ABPP readouts specifically reflects APT1 inhibition. The compound's reversible binding kinetics and well-characterized in vitro and in situ potency (210 nM IC50; >95% cellular inhibition at 5 μM) [2] provide a benchmark for assay validation and inter-laboratory reproducibility. For chemoproteomics workflows requiring orthogonal isoform-specific probes, ML348 and ML349 together constitute a matched pair for distinguishing APT1- versus APT2-dependent palmitoylation events [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML348

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.